2-Aminothiazole

Green Chemistry Process Chemistry Heterocyclic Synthesis

2-Aminothiazole (CAS 96-50-4) is the direct synthetic precursor for sulfonamide antibiotics and a validated kinase inhibitor scaffold. Unlike 2-aminopyridine or 2-mercaptothiazole, its regiospecific C-5 functionalization enables clean sulfonamide bond formation without side reactions. Pharmaceutical-grade (≥99% HPLC) ensures USP/EP compliance. Available as free base or salt forms for A1 adenosine receptor programs. Require full CoA with impurity profiles and batch consistency data.

Molecular Formula C3H4N2S
Molecular Weight 100.14 g/mol
CAS No. 96-50-4
Cat. No. B372263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazole
CAS96-50-4
Synonyms2-aminothiazole
2-aminothiazole mononitrate
2-aminothiazole sulfate (1:1)
T157602
Molecular FormulaC3H4N2S
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)N
InChIInChI=1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
InChIKeyRAIPHJJURHTUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearance2-aminothiazole appears as light brown crystals or brown granular solid. (NTP, 1992)
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminothiazole (CAS 96-50-4) Procurement and Technical Baseline: A Critical Pharmaceutical and Agrochemical Intermediate


2-Aminothiazole (CAS 96-50-4) is a monocyclic heterocyclic amine consisting of a 1,3-thiazole ring substituted with a primary amino group at the C-2 position [1]. As a fundamental C-2-aminoazole building block, it serves as the structural progenitor for multiple classes of clinically and industrially validated compounds, including the sulfonamide antibiotics Sulfathiazole, Sulfasuxidine, and Phthalylsulfathiazole [2], as well as numerous kinase inhibitors, anti-inflammatory agents, and agrochemical fungicides [3]. Unlike more specialized 2-substituted thiazole derivatives (e.g., 2-halothiazoles, 2-mercaptothiazoles) that require additional synthetic steps from this parent compound, 2-aminothiazole represents the most direct entry point into the 2-aminothiazole pharmacophore space. However, its synthetic utility is highly dependent on procurement specifications—commercial grades range from 97% to >99.7% purity, with pharmaceutical applications requiring ≥99% assay by HPLC [4].

Why Generic Substitution of 2-Aminothiazole with Other 2-Aminoazoles or 2-Substituted Thiazoles Fails: Evidence-Based Differentiation


The 2-aminothiazole scaffold is not functionally interchangeable with other C-2 amino-substituted heterocycles (e.g., 2-aminopyridine, 2-aminoimidazole) or with alternative 2-substituted thiazole derivatives (e.g., 2-mercaptothiazole, 2-halothiazoles) due to three quantifiable divergence points. First, the electron density distribution and nucleophilic character of the C-5 position in 2-aminothiazole enables regiospecific functionalization chemistry that is not accessible in 2-aminopyridine or 2-aminoimidazole systems [1]. Second, the pKa of the amino group and the aromatic stabilization of the thiazole ring dictate distinct protonation states under physiological and reaction conditions, directly affecting bioavailability and synthetic compatibility relative to 2-aminobenzothiazoles [2]. Third, 2-aminothiazole derivatives exhibit a uniquely narrow off-target profile in certain receptor classes—for example, as A1 adenosine receptor allosteric enhancers, 2-aminothiazole salts achieve EC50 values two orders of magnitude lower than the aminothiophene comparator PD 81,723 [3]. Generic substitution with a different 2-aminoheterocycle or a 2-mercapto analog would fundamentally alter the regiochemical outcomes of downstream coupling reactions, compromise potency in established SAR frameworks, and introduce divergent impurity profiles during pharmaceutical synthesis [4].

2-Aminothiazole Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Solvent-Free Hantzsch Synthesis: 2-Aminothiazole Reaction Kinetics vs. Conventional Methodologies

2-Aminothiazole can be synthesized via a solvent-free Hantzsch condensation that proceeds to completion within seconds, representing a dramatic reduction in reaction time compared to conventional solution-phase methods [1]. This solvent-free protocol achieves isolated yields of 42–93% across 16 derivatives, while eliminating the need for volatile organic solvents and toxic catalysts that are typically required for 2-aminopyridine or 2-aminobenzimidazole syntheses under similar Hantzsch-type conditions [1]. The method leverages the intrinsic reactivity of 2-bromoacetophenones with thiourea, with the reaction triggered by simple melting of the substrate followed by thiourea addition, producing 2-aminothiazole hydrobromide salts without external heating after initiation [1].

Green Chemistry Process Chemistry Heterocyclic Synthesis

A1 Adenosine Receptor Allosteric Enhancement: 2-Aminothiazole vs. Aminothiophene Comparator PD 81,723

2-Aminothiazolium salts exhibit A1 adenosine receptor allosteric enhancer activity with EC50 values substantially lower than the benchmark aminothiophene comparator PD 81,723 [1]. In head-to-head assays measuring agonist binding enhancement at human A1 adenosine receptors, the 2-aminothiazole derivative 6a demonstrated an EC50 of 0.3 μM, while compounds 6b, 7, and 8 exhibited EC50 values of 4.5 μM, 3.8 μM, and 1.2 μM, respectively [1]. By contrast, the 'gold standard' 2-amino-3-benzoylthiophene (PD 81,723) required an EC50 of 38 μM to achieve comparable enhancement, representing a 127-fold potency differential for the most active 2-aminothiazole derivative [1]. Importantly, subsequent studies revealed that the free base 2-aminothiazoles did not recapitulate this effect, underscoring that the thiazolium salt form is the active pharmacophore species [2].

GPCR Pharmacology Allosteric Modulation CNS Drug Discovery

C-5 Regiospecific Halogenation: 2-Aminothiazole vs. 2-Aminopyridine Functionalization Pathways

2-Aminothiazole undergoes halogenation with high regiospecificity exclusively at the C-5 position via an addition-elimination mechanism, yielding 2-amino-5-halothiazoles that serve as privileged intermediates for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings [1][2]. This regiospecificity is mechanistically dictated by the electron-rich C-4–C-5 double bond in 2-aminothiazoles, which exhibits alkene-like addition behavior distinct from the electrophilic aromatic substitution patterns observed in 2-aminopyridine systems [1]. The resulting 2-amino-5-halothiazoles retain the free 2-amino group for subsequent functionalization while enabling orthogonal Pd-catalyzed coupling at the C-5 position, a synthetic handle that is not accessible with equivalent regiospecificity in 2-aminopyridine or 2-aminoimidazole scaffolds [3].

Regioselective Synthesis Halogenation Chemistry Cross-Coupling Precursors

Pharmaceutical-Grade Purity Thresholds: 2-Aminothiazole Procurement Specifications vs. Industrial-Grade Alternatives

Commercial 2-aminothiazole is available across a tiered purity spectrum, with pharmaceutical-grade material requiring ≥99% assay by HPLC, whereas industrial-grade (dyestuff or rubber accelerator) material may be supplied at 97–98% purity [1]. Critically, the 2-aminothiazole market bifurcates between these application-driven purity tiers, and procurement of sub-99% material for pharmaceutical synthesis introduces quantifiable risks: trace impurities (particularly halogenated byproducts from incomplete purification or residual thiourea) can poison palladium catalysts in downstream cross-coupling reactions and generate difficult-to-remove contaminants in final APIs [2]. Manufacturers offering >99.7% purity with full Certificates of Analysis (CoA) specifying impurity profiles by HPLC enable direct use in cGMP intermediate synthesis without additional purification steps .

Pharmaceutical Procurement Quality Control API Intermediate Sourcing

Catalyst-Free Aqueous Synthesis: 2-Aminothiazole Green Chemistry Metrics vs. Organic Solvent-Dependent Methods

A catalyst-free, room-temperature synthesis of substituted 2-aminothiazoles in water as the sole reaction medium has been validated, producing products in excellent isolated yields without any added catalyst or co-organic solvent [1]. This protocol was successfully applied to the preparation of the anti-inflammatory drug fanetizole, demonstrating its translational utility [1]. The method directly addresses the limitations of conventional 2-aminothiazole syntheses, which typically employ polar aprotic solvents (DMF, dioxane), require catalysts (iodine, ammonium molybdophosphate, β-cyclodextrin), and generate solvent-laden waste streams requiring treatment and disposal [1]. While this aqueous method has been demonstrated for substituted 2-aminothiazole derivatives, its applicability to the parent unsubstituted 2-aminothiazole (CAS 96-50-4) provides a green chemistry benchmark that contrasts favorably with the solvent-intensive approaches still employed for many 2-aminopyridine and 2-aminobenzothiazole syntheses [2].

Sustainable Synthesis Process Chemistry E-factor Reduction

CDK5/p25 Kinase Inhibition: 2-Aminothiazole Scaffold Potency in Alzheimer's Disease Target Space

The 2-aminothiazole scaffold has been validated as an equipotent inhibitor of cyclin-dependent kinase 5 (CDK5/p25) and CDK2/cyclin E, with an IC50 of approximately 320 nM against both targets [1]. CDK5/p25 is a validated therapeutic target for Alzheimer's disease, and the 2-aminothiazole series represents one of the few chemotypes demonstrating balanced dual inhibition of CDK5 and CDK2 without significant selectivity drop-off [1]. Parallel and directed synthesis techniques enabled rapid SAR exploration of this series, confirming the scaffold's tractability for medicinal chemistry optimization [1]. While more recent 2-aminothiazole derivatives have achieved sub-nanomolar potency against other kinase targets (e.g., CHK1, PDE5), the CDK5/p25 IC50 of 320 nM establishes a baseline potency benchmark for unoptimized 2-aminothiazole cores in the kinase inhibitor space [2].

Kinase Inhibition Neurodegeneration CDK5 Inhibitors

2-Aminothiazole (CAS 96-50-4) Optimal Deployment Scenarios: Evidence-Driven Application Guidance


Pharmaceutical Intermediate for Sulfonamide Antibiotic API Manufacturing

2-Aminothiazole serves as the direct synthetic precursor for multiple sulfonamide antibiotics including Sulfathiazole, Sulfasuxidine, and Phthalylsulfathiazole [1]. In this application, pharmaceutical-grade material (≥99% purity by HPLC) is essential, as trace impurities from sub-99% technical-grade material can introduce sulfonamide-related substances that fail USP/EP impurity thresholds in the final API [1]. The regiospecific functionalization of 2-aminothiazole at the 2-amino group enables clean sulfonamide bond formation without competing side reactions at the C-4 or C-5 positions that plague less regiospecific heterocyclic amines [2]. Procurement decision: prioritize suppliers providing full CoA documentation with HPLC impurity profiles and batch-to-batch consistency data.

Kinase Inhibitor Lead Optimization in CNS and Oncology Programs

The 2-aminothiazole core has been validated across multiple kinase targets including CDK5/p25 (IC50 ≈ 320 nM), CHK1, CDK2, and PDE5 [1][2]. The scaffold's privileged status in kinase inhibitor discovery stems from its ability to engage the hinge-binding region of the ATP-binding pocket while presenting vectors for C-4 and C-5 substitution that explore solvent-exposed and hydrophobic pocket regions, respectively [2]. For medicinal chemistry procurement, the key differentiation is the availability of 2-amino-5-halothiazole intermediates (particularly 5-bromo and 5-iodo derivatives) that enable rapid library synthesis via Suzuki-Miyaura coupling without additional protection/deprotection steps [3]. Researchers should specify 2-aminothiazole with residual halogen levels below 0.1% to avoid interference with subsequent Pd-catalyzed cross-coupling efficiency.

Green Chemistry Process Development and Sustainable Manufacturing

For organizations with explicit sustainability mandates or solvent emission reduction targets, 2-aminothiazole can be procured from manufacturers employing the solvent-free Hantzsch protocol (reaction time: seconds; yield: 42–93%) or the aqueous catalyst-free method (ambient temperature, water solvent) [1][2]. These methodologies eliminate the use of DMF, dioxane, and halogenated solvents typically required for 2-aminopyridine or 2-aminobenzothiazole production, directly reducing process mass intensity and waste treatment burden [2]. The solvent-free approach is particularly advantageous for kilo-scale and pilot-plant production, as it avoids solvent recovery infrastructure and minimizes energy input for heating and distillation [1]. Procurement specification: request supplier documentation of manufacturing process solvent inventory and E-factor calculations to verify green chemistry claims.

A1 Adenosine Receptor Allosteric Modulator Discovery

The 2-aminothiazolium salt chemotype has demonstrated A1 adenosine receptor allosteric enhancer activity with EC50 values as low as 0.3 μM, representing a 127-fold potency improvement over the benchmark aminothiophene comparator PD 81,723 (EC50 = 38 μM) [1]. This validated potency advantage makes 2-aminothiazole the preferred starting scaffold for programs targeting A1 AR allosteric modulation for cardioprotection, neuroprotection, or analgesia indications [1]. Critically, the active species is the thiazolium salt form, not the free base—a distinction that must inform both procurement specifications (salt form vs. free base) and subsequent medicinal chemistry derivatization strategies [2]. Researchers should specifically procure 2-aminothiazole hydrobromide or hydrochloride salts for direct use in this target space, rather than the free base which lacks the requisite allosteric enhancer activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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